molecular formula C13H17NS B14185536 (2-Isothiocyanatohexan-2-yl)benzene CAS No. 919474-63-8

(2-Isothiocyanatohexan-2-yl)benzene

Cat. No.: B14185536
CAS No.: 919474-63-8
M. Wt: 219.35 g/mol
InChI Key: JCCYQNQIFMIXLZ-UHFFFAOYSA-N
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Description

(2-Isothiocyanatohexan-2-yl)benzene is an organic compound that features both an isothiocyanate group and a benzene ring. Compounds containing isothiocyanate groups are known for their reactivity and are often used in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isothiocyanatohexan-2-yl)benzene typically involves the reaction of a suitable precursor with thiophosgene or another isothiocyanate source. The reaction conditions often require an inert atmosphere and may involve solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale reactions using automated systems to ensure consistent quality and yield. The specific methods can vary depending on the desired purity and application of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-Isothiocyanatohexan-2-yl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles.

    Addition Reactions: The double bond in the isothiocyanate group can participate in addition reactions.

    Oxidation and Reduction: Depending on the conditions, the compound can be oxidized or reduced to form different products.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols. Reaction conditions can vary but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine can form a thiourea derivative.

Scientific Research Applications

Chemistry

In chemistry, (2-Isothiocyanatohexan-2-yl)benzene can be used as a building block for synthesizing more complex molecules. Its reactivity makes it useful in various organic synthesis applications.

Biology and Medicine

In biology and medicine, isothiocyanate compounds are often studied for their potential therapeutic properties, including anticancer and antimicrobial activities. The specific applications of this compound would depend on its biological activity, which would need to be determined through experimental studies.

Industry

In industry, such compounds can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (2-Isothiocyanatohexan-2-yl)benzene would depend on its specific interactions with molecular targets. Generally, isothiocyanate compounds can react with nucleophilic sites in proteins and other biomolecules, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isothiocyanate-containing molecules such as phenyl isothiocyanate and allyl isothiocyanate.

Uniqueness

The uniqueness of (2-Isothiocyanatohexan-2-yl)benzene lies in its specific structure, which combines a benzene ring with an isothiocyanate group and a hexyl chain. This unique structure can impart specific reactivity and properties that differentiate it from other isothiocyanate compounds.

Properties

CAS No.

919474-63-8

Molecular Formula

C13H17NS

Molecular Weight

219.35 g/mol

IUPAC Name

2-isothiocyanatohexan-2-ylbenzene

InChI

InChI=1S/C13H17NS/c1-3-4-10-13(2,14-11-15)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3

InChI Key

JCCYQNQIFMIXLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C1=CC=CC=C1)N=C=S

Origin of Product

United States

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